3-フェニルピラジン-2-オール

説明

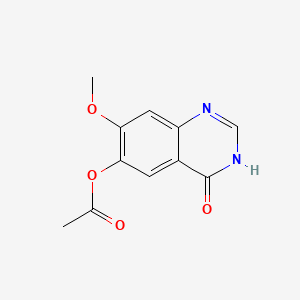

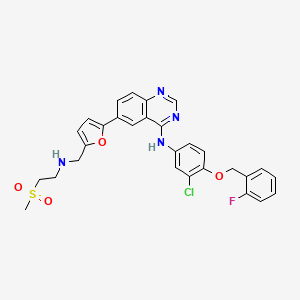

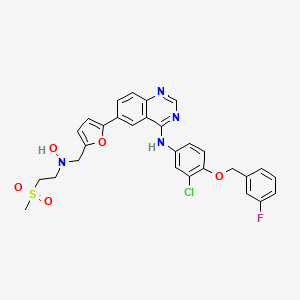

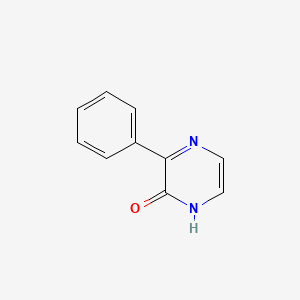

3-Phenylpyrazin-2-ol is a compound with the molecular formula C10H8N2O and a molecular weight of 172.18 . It is used in the synthesis of potential antioxidants and in the preparation of antibacterial agents as 2-substituted pyrazine derivatives . It is also used as a pharmaceutical secondary standard and certified reference material for pharmaceutical research .

Molecular Structure Analysis

The molecular structure of 3-Phenylpyrazin-2-ol is represented by the SMILES string Oc1nccnc1c2ccccc2 . This indicates that the compound contains a phenyl group (c2ccccc2) attached to a pyrazin-2-ol group (Oc1nccnc1).

科学的研究の応用

医薬品研究

3-フェニルピラジン-2-オールは、医薬品の二次標準品および認証基準物質として使用されます {svg_1}. これは、メソッド開発、定性分析および定量分析のために医薬品研究で使用できます {svg_2}.

医薬品の発売試験

この化合物は、医薬品の発売試験に使用できます {svg_3}. これには、製品が市場に発売される前に、製品の品質と安全性を試験することが含まれます。

食品および飲料の品質管理

3-フェニルピラジン-2-オールは、食品および飲料業界の品質管理試験にも使用できます {svg_4}. これにより、製品が要求される安全性および品質基準を満たしていることを保証します。

較正要件

これは、さまざまな較正要件で使用できます {svg_5}. 較正は、測定機器または装置の精度を設定または修正するプロセスです。

抗菌研究

3-フェニルピラジン-2-オールは、他の抗菌薬の下にリストされています {svg_6}. これは、抗菌研究におけるその潜在的な使用を示唆しています。

感染症研究

この化合物は、感染症研究化学物質および分析基準の下にもリストされています {svg_7}. これは、それが感染症の研究に使用できることを意味します。

Safety and Hazards

特性

IUPAC Name |

3-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKOIOSVWYKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951466 | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-18-0, 73200-73-4 | |

| Record name | 2-Hydroxy-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2(1H)-pyrazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How is 3-Phenylpyrazin-2-ol formed during the reductive transformation of Ampicillin?

A1: The research paper focuses on the catalytic activity of Au@CeO2–rGO nanohybrids in the degradation of pollutants like antibiotics. While the paper identifies 3-Phenylpyrazin-2-ol as a product of Ampicillin transformation [], it doesn't delve into the specific reaction mechanism involved. Further research is needed to elucidate the exact steps and intermediates involved in this transformation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。